Chitinase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

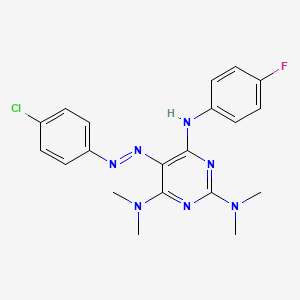

Molecular Formula |

C20H21ClFN7 |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)diazenyl]-6-N-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25) |

InChI Key |

PSUKURQOUZDNMB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Chitinase-IN-5

For Immediate Release

Baoding, China – A detailed understanding of the mechanism of action for Chitinase-IN-5, a potent and selective inhibitor of the Ostrinia furnacalis chitinase OfChi-h, is crucial for the development of next-generation, environmentally-benign insecticides. This technical guide provides an in-depth analysis of this compound, its quantitative inhibitory effects, the experimental protocols for its evaluation, and a visualization of its developmental workflow and proposed molecular interactions. This document is intended for researchers, scientists, and drug development professionals in the fields of biochemistry, entomology, and agrochemical research.

This compound, also referred to as compound 8i in its discovery literature, is an azo-aminopyrimidine derivative identified through a combination of structure-based virtual screening and rational lead optimization.[1][2] It demonstrates significant inhibitory activity against OfChi-h, a key enzyme in the molting process of the Asian corn borer, a major agricultural pest.[1][2] The inhibition of this enzyme disrupts the degradation of the old cuticle, leading to molting failure and subsequent mortality in insects.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound and its analogues has been quantified through rigorous enzymatic assays. The following tables summarize the key quantitative data for this compound and a closely related compound, Chitinase-IN-4 (compound 8f).

| Compound | Target Enzyme | IC50 (μM) | Ki (nM) |

| This compound (8i) | OfChi-h | 0.051 | - |

| Chitinase-IN-4 (8f) | OfChi-h | 0.1 | 64.7 |

| Data sourced from Dong L, et al. J Agric Food Chem. 2022.[1][2] |

| Compound | Test Organism | Concentration (μg/mL) | Mortality Rate (48 h) |

| This compound (8i) | Plutella xylostella | 500 | >80% |

| This compound (8i) | Ostrinia nubilalis | 500 | 32.5% |

| Chitinase-IN-4 (8f) | Plutella xylostella | 500 | 100% |

| Chitinase-IN-4 (8f) | Ostrinia nubilalis | 500 | 22.5% |

| Hexaflumuron (Control) | Plutella xylostella | 500 | Lower than test compounds |

| Data sourced from Dong L, et al. J Agric Food Chem. 2022.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.

OfChi-h Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Recombinant OfChi-h is expressed and purified.

-

A fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′-diacetylchitobioside [4-MU-(GlcNAc)2], is used.

-

-

Assay Procedure:

-

The assay is performed in a reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.0).

-

A defined concentration of OfChi-h is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37 °C).

-

The enzymatic reaction is initiated by the addition of the substrate 4-MU-(GlcNAc)2.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated by adding a stop solution (e.g., 0.5 M Na2CO3).

-

The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

-

For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type).

-

Insecticidal Activity Assay

-

Test Insects:

-

Larvae of target insect species (e.g., Plutella xylostella and Ostrinia nubilalis) are used.

-

-

Diet Preparation:

-

An artificial diet is prepared.

-

This compound is dissolved in a suitable solvent (e.g., acetone) and mixed into the diet to achieve the desired final concentrations (e.g., 100-500 μg/mL).

-

A control diet containing the solvent only is also prepared.

-

-

Bioassay:

-

A set number of larvae are placed in individual containers with a portion of the treated or control diet.

-

The containers are maintained under controlled environmental conditions (temperature, humidity, and light cycle).

-

Mortality is recorded at specified time points (e.g., 48 hours).

-

-

Data Analysis:

-

The mortality rate for each concentration is calculated.

-

Statistical analysis is performed to determine the significance of the observed effects compared to the control.

-

Visualizations

Logical Workflow for the Discovery of this compound

References

Chitinase-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-IN-5, also referred to as compound 8i, is a potent and selective inhibitor of insect chitinases, specifically targeting OfChi-h, a chitinase from the Asian corn borer (Ostrinia furnacalis). Its discovery represents a significant advancement in the development of novel insecticides with a targeted mode of action. Chitinases are crucial enzymes in the molting process of insects, and their inhibition can lead to fatal developmental defects. This compound belongs to a class of azo-aminopyrimidine derivatives and was identified through a sophisticated process of structure-based virtual screening followed by rational lead optimization. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental data related to this compound.

Discovery Pathway

The discovery of this compound was a multi-step process that began with computational screening and culminated in the synthesis and evaluation of a series of novel compounds. The overall workflow is depicted below.

The process was initiated with a structure-based virtual screening of approximately 8 million molecules from the ZINC database against the crystal structure of the OfChi-h enzyme.[1] This computational approach identified a promising hit, (E)-5-((4-chlorophenyl) diazenyl)-N2,N2,N4,N4-tetramethyl-N6-phenylpyrimidine-2,4,6-triamine (VS-5), which served as the lead compound for further development.[1] Guided by molecular docking studies, a series of novel azo-aminopyrimidine derivatives were designed and synthesized to optimize the inhibitory activity.[1] This lead optimization effort ultimately resulted in the identification of this compound (compound 8i) as a highly potent inhibitor.[1]

Synthesis Pathway

The synthesis of this compound and its analogues was achieved through a multi-step chemical process. The general synthesis scheme is outlined below.

The synthesis involved a diazotization reaction of a substituted aniline, followed by coupling with an aminopyrimidine intermediate. Further modifications, including additional amination steps, led to the final azo-aminopyrimidine scaffold. For this compound specifically, the final step involved the introduction of a (4-fluorophenyl)methanamine group.

Quantitative Data

The inhibitory activity of this compound and related compounds against OfChi-h was determined, along with their insecticidal effects. The data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity against OfChi-h

| Compound | IC50 (μM) | Ki (nM) |

| This compound (8i) | 0.051 | - |

| Chitinase-IN-4 (8f) | 0.1 | 64.7 |

| VS-5 (Lead Compound) | - | - |

Data sourced from MedChemExpress and Dong L, et al. (2022).[1]

Table 2: Insecticidal Activity (48 hours)

| Compound | Concentration (μg/mL) | Mortality Rate (%) vs. P. xylostella | Mortality Rate (%) vs. O. nubilalis |

| This compound (8i) | 500 | >80 | 32.5 |

| Chitinase-IN-4 (8f) | 500 | 100 | 22.5 |

| Hexaflumuron (Control) | 500 | Lower than test compounds | - |

Data sourced from MedChemExpress and Dong L, et al. (2022).[1]

Experimental Protocols

OfChi-h Inhibition Assay

The inhibitory activity of the synthesized compounds against OfChi-h was evaluated using a colorimetric assay.

-

Enzyme and Substrate Preparation : Recombinant OfChi-h was expressed and purified. The substrate, p-nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2), was dissolved in a suitable buffer.

-

Assay Procedure :

-

A reaction mixture containing the OfChi-h enzyme and the test compound (at varying concentrations) was pre-incubated for a specified period (e.g., 20 minutes) at a controlled temperature.

-

The enzymatic reaction was initiated by the addition of the pNP-(GlcNAc)2 substrate.

-

The reaction was allowed to proceed for a defined time and then terminated by the addition of a stop solution (e.g., Na2CO3).

-

The amount of p-nitrophenol released was quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis : The inhibitory activity was expressed as the percentage of inhibition relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, was calculated by fitting the dose-response data to a suitable equation. The inhibition constant (Ki) was determined through kinetic studies.

Insecticidal Activity Assay

The insecticidal properties of this compound and its analogues were assessed against economically important pests.

-

Test Insects : Larvae of the diamondback moth (Plutella xylostella) and the Asian corn borer (Ostrinia nubilalis) were used.

-

Leaf-Dipping Method :

-

Cabbage or corn leaves were cut into discs and dipped into solutions of the test compounds at various concentrations.

-

The treated leaves were allowed to air dry.

-

The leaf discs were placed in petri dishes containing a moist filter paper.

-

A set number of larvae were introduced into each petri dish.

-

The mortality of the larvae was recorded after a specific time period (e.g., 48 hours).

-

-

Data Analysis : The mortality rate was calculated for each concentration of the test compound.

Conclusion

This compound is a promising new insecticidal compound discovered through a modern, structure-based drug design approach. Its high potency against OfChi-h and significant insecticidal activity against key agricultural pests highlight its potential for development as a next-generation pest management agent. The detailed information provided in this guide serves as a valuable resource for researchers in the fields of agrochemistry, entomology, and drug discovery who are interested in the development of novel chitinase inhibitors. Further research into the optimization of its pharmacokinetic properties and field trials will be crucial in determining its practical applicability.

References

An In-depth Technical Guide to the In Silico Modeling of Chitinase Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies used to model the interaction between a chitinase inhibitor and its target enzyme, chitinase. The principles and protocols outlined herein are fundamental for the rational design and development of novel chitinase inhibitors for various therapeutic and agricultural applications. Chitinases are enzymes that hydrolyze chitin, a key component of fungal cell walls and insect exoskeletons, making them attractive targets for antifungal and insecticidal agents.[1][2][3] Understanding the molecular interactions between an inhibitor and chitinase at an atomic level is crucial for optimizing inhibitor potency and specificity.

Introduction to In Silico Modeling of Enzyme-Inhibitor Interactions

In silico modeling encompasses a suite of computational techniques used to simulate and predict the binding of a ligand (inhibitor) to its receptor (enzyme). These methods are integral to modern drug discovery, offering a cost-effective and time-efficient approach to screen potential drug candidates, elucidate mechanisms of action, and guide lead optimization.[4] The primary goals of in silico modeling in this context are to predict the binding pose of the inhibitor within the chitinase active site and to estimate the binding affinity. Key computational approaches include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[4][5]

Methodologies and Experimental Protocols

A typical computational workflow for modeling the binding of a chitinase inhibitor involves several sequential steps, from system preparation to data analysis.

Objective: To prepare the three-dimensional structures of the chitinase enzyme and the inhibitor for subsequent computational analysis.

Protocol:

-

Protein Structure Retrieval: Obtain the 3D structure of the target chitinase from a protein databank such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL, Phyre2, or Robetta.[6]

-

Protein Preparation:

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign appropriate protonation states to ionizable residues based on the simulated pH.

-

Repair any missing residues or atoms in the protein structure using tools like Modeller or the "Repair PDB" functions in molecular modeling software.

-

-

Ligand Structure Preparation:

-

Draw the 2D structure of the chitinase inhibitor using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation.

-

Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms, which are crucial for accurately modeling electrostatic interactions.

-

Objective: To predict the preferred binding orientation of the inhibitor within the chitinase active site and to provide an initial estimate of the binding affinity.[4]

Protocol (using AutoDock Vina as an example): [6]

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the chitinase. The active site can be identified from the literature or by locating the binding pocket of a co-crystallized ligand in the PDB structure.[7]

-

Docking Execution: Run the molecular docking simulation. The software will systematically sample different conformations and orientations of the ligand within the defined grid box.

-

Pose Analysis: Analyze the resulting docking poses. The poses are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[8] The pose with the lowest binding energy is generally considered the most likely binding mode.

-

Interaction Analysis: Visualize the top-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the chitinase residues.[9]

Objective: To simulate the dynamic behavior of the chitinase-inhibitor complex over time, providing insights into its stability and conformational changes.[5][10]

Protocol (using GROMACS as an example): [11]

-

System Setup:

-

Place the docked chitinase-inhibitor complex in a simulation box.

-

Solvate the system with an explicit water model (e.g., TIP3P).[12]

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection: Choose an appropriate force field to describe the potential energy of the system (e.g., CHARMM36 for the protein and CGenFF for the ligand).[11]

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure to ensure a stable simulation environment. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[10][11]

-

Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the dynamics of the protein-ligand interactions.

Objective: To obtain a more accurate estimation of the binding affinity by considering the contributions of both enthalpic and entropic components.

Protocol (using MM/PBSA or MM/GBSA): [13][14][15]

-

Snapshot Extraction: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy components:

-

The potential energy of the complex, the protein alone, and the ligand alone in the gas phase (molecular mechanics energy).

-

The polar solvation energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).[16]

-

-

Binding Free Energy Calculation: Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.

-

Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for the binding.[16]

Data Presentation

Quantitative data from these computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for Chitinase Inhibitors

| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Inhibitor A | -8.5 | Asp142, Glu144, Tyr216 | H-Bond, Pi-Alkyl |

| Inhibitor B | -7.9 | Trp50, Trp245 | Pi-Pi Stacking |

| Inhibitor C | -9.2 | Asp142, Glu144, Asp214 | H-Bond, Electrostatic |

Table 2: Binding Free Energy Components from MM/GBSA Calculations

| Inhibitor | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| Inhibitor A | -35.2 ± 3.1 | -45.8 | -20.5 | 35.7 | -4.6 |

| Inhibitor C | -42.1 ± 2.8 | -50.2 | -31.7 | 45.1 | -5.3 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

Caption: Workflow for in silico modeling of chitinase inhibitor binding.

Caption: Simplified signaling pathway of chitinase inhibition.

Conclusion

In silico modeling provides powerful tools for investigating the binding of inhibitors to chitinase. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular recognition process, predict binding affinities, and identify key interactions that are critical for inhibitor potency. This knowledge is invaluable for the structure-based design and optimization of novel and effective chitinase inhibitors. The methodologies described in this guide provide a robust framework for conducting such computational studies.

References

- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase - Wikipedia [en.wikipedia.org]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Docking [bio-protocol.org]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 14. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portal.research.lu.se [portal.research.lu.se]

- 16. peng-lab.org [peng-lab.org]

An In-depth Technical Guide to the Early-Stage Research of Chitinase Inhibitors

This technical guide provides a comprehensive overview of the core methodologies and data interpretation central to the early-stage research and development of novel chitinase inhibitors, exemplified by the hypothetical molecule, Chitinase-IN-5. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents targeting chitinase enzymes.

Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major structural component of the cell walls of fungi and the exoskeletons of insects.[1][2][3][4] Their critical role in these organisms makes them an attractive target for the development of antifungal and antiparasitic agents.[2][4] In humans, chitinases have been implicated in inflammatory and allergic diseases like asthma, presenting another avenue for therapeutic intervention.[2][5] This guide will detail the essential in vitro assays, biochemical characterization, and mechanistic studies required to profile a novel chitinase inhibitor.

Biochemical Profiling of this compound

The initial phase of inhibitor characterization involves determining its potency and selectivity against a panel of relevant chitinase enzymes. A fluorogenic substrate-based assay is commonly employed for high-throughput screening and accurate determination of inhibitory constants.

Table 1: Inhibitory Activity of this compound against a Panel of Glycoside Hydrolase Family 18 (GH18) Chitinases

| Enzyme Target | Source Organism | IC50 (nM) |

| HsCHIT1 | Homo sapiens | 85 |

| AmCase | Homo sapiens | 120 |

| Coccidioides immitis Chitinase | Coccidioides immitis | 15 |

| Serratia marcescens ChiA | Serratia marcescens | 25 |

| Serratia marcescens ChiB | Serratia marcescens | 30 |

Experimental Protocol: In Vitro Chitinase Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific chitinase.

-

Reagents and Materials:

-

Recombinant human chitotriosidase (HsCHIT1)

-

Assay Buffer: 50 mM sodium acetate, pH 5.5

-

Substrate: 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside

-

Test Compound (this compound) dissolved in DMSO

-

Stop Solution: 0.5 M glycine-NaOH, pH 10.5

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

Add 5 µL of the diluted compound to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with 1% DMSO.

-

Add 10 µL of the chitinase enzyme solution (final concentration of 1 nM) to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the substrate solution (final concentration of 50 µM).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 25 µL of Stop Solution.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Cell-Based Antifungal Activity

To assess the potential of a chitinase inhibitor as an antifungal agent, its ability to inhibit the growth of pathogenic fungi is evaluated. A broth microdilution method is a standard approach to determine the minimum inhibitory concentration (MIC).

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) |

| Aspergillus niger | 8 |

| Rhizoctonia solani | 4 |

| Candida albicans | > 64 |

| Sclerotium rolfsii | 2 |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[6]

-

Reagents and Materials:

-

Fungal strains (e.g., Aspergillus niger, Rhizoctonia solani)

-

Potato Dextrose Broth (PDB)

-

Test Compound (this compound) dissolved in DMSO

-

96-well sterile microtiter plates

-

Spectrophotometer (600 nm)

-

-

Procedure:

-

Prepare a fungal spore suspension of approximately 10^6 spores/mL in PDB.

-

Prepare a serial dilution of this compound in PDB in the wells of a 96-well plate.

-

Inoculate each well with the fungal spore suspension. Include a positive control (no compound) and a negative control (no spores).

-

Incubate the plates at 28°C for 36 to 48 hours.

-

Determine fungal growth by measuring the optical density at 600 nm.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

-

Visualizing Molecular Pathways and Workflows

Signaling Pathway

A key aspect of drug development is understanding the broader biological context in which the target operates. In the case of fungal pathogenesis, chitinase activity is crucial for cell wall remodeling during growth and division.[7] Inhibition of this process can lead to cell lysis and death.

Caption: Fungal cell wall remodeling pathway and the inhibitory action of this compound.

Experimental Workflow

The discovery and characterization of a novel chitinase inhibitor follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: Standard workflow for the discovery and characterization of chitinase inhibitors.

References

- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase - Wikipedia [en.wikipedia.org]

- 4. biomedres.us [biomedres.us]

- 5. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Chitinase Inhibitors: From Known Scaffolds to the Potential of Benzimidazole Derivatives

Disclaimer: The initial query for "Chitinase-IN-5" did not yield a specific chemical entity with this designation in publicly available scientific databases. The most relevant result from PubChem associated the name "Chitinase" with the chemical structure 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc. However, this appears to be a database anomaly, as this small molecule is not a chitinase enzyme. This guide, therefore, provides a comprehensive overview of known chitinase inhibitors and explores the potential of the benzimidazole scaffold in the design of novel inhibitors, a relevant area of research given the diverse biological activities of benzimidazole derivatives.[1][2][3][4]

Introduction to Chitinases and Their Inhibition

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a vital structural component of the cell walls of fungi and the exoskeletons of arthropods.[5] Chitinases (EC 3.2.1.14) are a class of enzymes that catalyze the hydrolysis of chitin.[6] This enzymatic degradation is crucial for various biological processes, including fungal cell wall remodeling, morphogenesis, and the molting of insects.[5][7] Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal and insecticidal agents.[5][8] Chitinase inhibitors are molecules that bind to chitinases and prevent them from breaking down chitin, thereby disrupting essential life processes in fungi and insects.[5]

Chemical Structure and Properties of Known Chitinase Inhibitors

Several naturally occurring and synthetic compounds have been identified as potent chitinase inhibitors. These molecules often mimic the structure of the chitin substrate to competitively block the enzyme's active site.[5]

Allosamidin

Allosamidin is a pseudotrisaccharide natural product isolated from Streptomyces species.[8] It is a potent and well-characterized inhibitor of family 18 chitinases.[8][9] Its structure features a unique allosamizoline core, which is thought to mimic the oxazolinium ion intermediate of the chitin hydrolysis reaction.[9]

Argifin and Argadin

Argifin and Argadin are natural product chitinase inhibitors discovered from microbial sources.[8] These compounds possess a diketopiperazine scaffold and exhibit potent inhibitory activity against various chitinases.[8]

Acetazolamide

Acetazolamide is a sulfonamide drug that has been identified as an inhibitor of fungal chitinases.[7] It represents a non-carbohydrate-based scaffold for chitinase inhibition and serves as a starting point for the development of novel antifungal agents.[7]

Quantitative Data on Chitinase Inhibitors

The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Chitinase | IC50 / Ki | Reference |

| Allosamidin | Saccharomyces cerevisiae CTS1 | Ki = 0.61 µM | [7] |

| Allosamidin | Hevamine (plant chitinase) | Ki = 3.1 µM | [7] |

| Allosamidin | Aspergillus fumigatus AfChiA1 | IC50 = 127 µM | [7] |

| Cyclopeptide 7 | Lucilia cuprina chitinase | IC50 = 150 nM (37°C) | [8] |

| Cyclopeptide 8 | Lucilia cuprina chitinase | IC50 = 3.7 µM (37°C) | [8] |

The Potential of the Benzimidazole Scaffold in Chitinase Inhibitor Design

The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anthelmintic, and anti-inflammatory properties.[1][2][3][4] While no direct evidence of benzimidazole-based chitinase inhibitors was found in the literature search, the structural features and synthetic accessibility of benzimidazoles make them an attractive scaffold for the design of novel enzyme inhibitors.

The general approach to synthesizing benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[2][3] This allows for the introduction of diverse substituents at the 2-position and on the benzene ring, enabling the creation of large chemical libraries for screening against biological targets like chitinases.

A hypothetical design strategy for a benzimidazole-based chitinase inhibitor could involve incorporating structural motifs known to interact with the active site of chitinases. For example, functional groups that can mimic the N-acetylglucosamine unit of chitin or interact with key amino acid residues in the enzyme's active site could be appended to the benzimidazole core.

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst.

Materials:

-

o-Phenylenediamine

-

Aromatic or aliphatic aldehyde

-

Solvent (e.g., ethanol, methanol, or a green solvent)

-

Catalyst (e.g., an acid or a metal catalyst) or oxidizing agent

Procedure:

-

Dissolve o-phenylenediamine and the aldehyde in the chosen solvent in a round-bottom flask.

-

Add the catalyst or oxidizing agent to the mixture.

-

Reflux the reaction mixture for the appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Chitinase Inhibition Assay (Spectrophotometric Method)

This protocol describes a general method for determining the inhibitory activity of a compound against chitinase using a colorimetric assay that measures the release of reducing sugars from a chitin substrate.[6]

Materials:

-

Purified chitinase enzyme

-

Colloidal chitin substrate (1% w/v)

-

DNS (3,5-dinitrosalicylic acid) reagent

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Buffer solution (e.g., phosphate buffer, pH 6.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the colloidal chitin substrate, buffer, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at the optimal temperature for the chitinase (e.g., 55°C) for a few minutes.[6]

-

Initiate the enzymatic reaction by adding the purified chitinase enzyme to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.[6]

-

Stop the reaction by adding the DNS reagent.[6]

-

Heat the samples at 100°C for 5-10 minutes to allow for color development.[6]

-

Cool the samples to room temperature and centrifuge to pellet any insoluble material.[6]

-

Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[6]

-

A control reaction without the inhibitor should be run in parallel.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Mechanism of Chitinase Action.

Caption: General Mechanism of Chitinase Inhibition.

Caption: Experimental Workflow for Screening Chitinase Inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jmpas.com [jmpas.com]

- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to Characterizing the Inhibitory Profile of a Novel Chitinase Inhibitor: A Case Study of "Chitinase-IN-5"

Disclaimer: The compound "Chitinase-IN-5" is a hypothetical molecule used in this guide for illustrative purposes. As of the latest literature review, there is no publicly available information on a specific molecule with this designation. This document serves as a template and guide for researchers and drug development professionals on the methodologies and data presentation for characterizing a novel chitinase inhibitor.

Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods.[1][2] Their crucial role in these organisms makes them an attractive target for the development of novel antifungal agents and insecticides. This technical guide outlines the essential experimental protocols and data interpretation needed to establish the inhibitory profile of a novel chitinase inhibitor, exemplified here as "this compound".

Data Presentation: Inhibitory Profile of this compound

A comprehensive understanding of a chitinase inhibitor's potency and selectivity is paramount. The following tables summarize the hypothetical inhibitory activity of this compound against a panel of chitinases from different sources and its efficacy in a cellular context.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

| Enzyme Source | Chitinase Class | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Trichoderma viride | GH18 | 15.2 ± 2.1 | 7.8 ± 1.5 | Competitive |

| Serratia marcescens | GH18 | 25.8 ± 3.5 | 12.3 ± 2.8 | Competitive |

| Human Chitotriosidase (CHIT1) | GH18 | > 10,000 | N/A | Not Determined |

| Human Acidic Mammalian Chitinase (AMCase) | GH18 | > 10,000 | N/A | Not Determined |

| Plant Chitinase (Barley) | GH19 | > 10,000 | N/A | Not Determined |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Applicable.

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 8 | 32 |

| Aspergillus fumigatus | 16 | 64 |

| Rhizoctonia solani | 4 | 16 |

MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust inhibitory profile. The following sections describe the methodologies for the key experiments cited above.

1. Enzymatic Assay for Chitinase Inhibition

This protocol is designed to determine the in vitro potency of an inhibitor against a specific chitinase. A fluorometric assay using a 4-Methylumbelliferyl (4-MU) labeled chitin substrate is described below.[3]

Materials:

-

Purified chitinase enzyme (e.g., from Trichoderma viride)

-

4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate

-

Assay Buffer: 50 mM sodium phosphate, pH 6.0

-

Stop Solution: 0.5 M glycine-NaOH, pH 10.5

-

This compound (or test compound) dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 10 µL of the diluted inhibitor solution to each well. For control wells, add 10 µL of assay buffer with the same percentage of DMSO.

-

Add 80 µL of the chitinase enzyme solution (pre-diluted in assay buffer to a final concentration that gives a linear reaction rate) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the 4-MU-chitobioside substrate solution (final concentration is typically 50 µM, but should be optimized based on the Km of the enzyme).

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence on a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

2. Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound (or test compound) dissolved in DMSO

-

96-well clear, flat-bottom microplates

-

Spectrophotometer (600 nm)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

-

Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate.

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (no compound) and a negative control (no fungus).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

-

To determine the MFC, take an aliquot from the wells with no visible growth and plate it on SDA plates.

-

Incubate the SDA plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflow and a relevant biological pathway.

Caption: Workflow for the in vitro chitinase inhibitory assay.

Caption: Simplified signaling pathway of fungal cell wall integrity.

References

Chitinase Inhibitors: A Technical Guide to a Promising Class of Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a structure absent in humans, presents a prime target for the development of novel antifungal therapies. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical component of this wall, providing structural rigidity and stability.[1][2] Chitinases, enzymes responsible for the remodeling and degradation of chitin, are essential for fungal growth, morphogenesis, and cell division.[1] Consequently, the inhibition of fungal chitinases has emerged as a promising strategy for the development of new antifungal agents. This technical guide provides an in-depth overview of chitinase inhibitors and their effects on fungal cell walls, including a summary of quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved in fungal cell wall integrity.

Introduction: The Role of Chitin and Chitinases in Fungal Pathogens

The fungal cell wall is a dynamic and essential organelle that protects the cell from environmental stresses and is crucial for the infection process of pathogenic fungi. It is primarily composed of a network of chitin, glucans, and glycoproteins.[2] Chitin synthesis and degradation are tightly regulated processes, vital for maintaining cell wall plasticity during growth and division. Fungal chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the cleavage of β-1,4-glycosidic bonds in chitin.[3] These enzymes are not only involved in the assimilation of exogenous chitin as a nutrient source but also play a critical role in endogenous processes such as cell separation, hyphal branching, and spore germination. The disruption of chitinase activity can lead to severe morphological defects and a loss of fungal viability, making these enzymes an attractive target for antifungal drug discovery.

Classes of Chitinase Inhibitors

Several classes of compounds have been identified as inhibitors of fungal chitinases. These can be broadly categorized as natural products and synthetic molecules.

-

Natural Products:

-

Allosamidin: A pseudotrisaccharide isolated from Streptomyces species, allosamidin is a potent and specific inhibitor of family 18 chitinases.[3] It acts as a transition-state analog, mimicking the oxonium ion intermediate of the chitinolytic reaction.

-

Arginin and Argadin: These are cyclic pentapeptides that also show potent inhibitory activity against family 18 chitinases.[3]

-

Methylxanthines: Compounds like caffeine and pentoxifylline have been shown to competitively inhibit fungal chitinases and exhibit antifungal activity.[1]

-

-

Synthetic Inhibitors:

-

Acetazolamide: This compound and its analogs have been explored as a chemical scaffold for the inhibition of Aspergillus fumigatus chitinases.[4][5] While they are relatively weak inhibitors, they possess high ligand efficiency, making them valuable starting points for further drug development.[4][5]

-

Quantitative Data on Chitinase Inhibitors

The efficacy of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Fungal Species | Chitinase Target | IC50 | Reference |

| Acetazolamide | Aspergillus fumigatus | AfChiA1 | Weak Inhibition | [4][5] |

| 8-chlorotheophylline | Aspergillus fumigatus | AfChiA1 | Weak Inhibition | [4] |

| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum | Chitin Synthase | 0.12 mM | [6] |

| Polyoxin B (control) | Sclerotinia sclerotiorum | Chitin Synthase | 0.19 mM | [6] |

| Ursolic acid | Saccharomyces cerevisiae | Chitin Synthase II | 0.184 µg/mL |

Effects on Fungal Cell Wall Integrity and Signaling

Inhibition of chitinases disrupts the delicate balance of cell wall synthesis and degradation, leading to a compromised cell wall. This triggers a cellular stress response, primarily mediated by the Cell Wall Integrity (CWI) pathway.

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and regulates cell wall remodeling. Key signaling pathways that intersect with the CWI pathway in response to cell wall damage include the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway.[7][8]

Simultaneous activation of the calcineurin and CWI pathways can lead to an overproduction of chitin, resulting in non-viable cells with supra-normal chitin levels.[9] This highlights the intricate regulation of chitin synthesis and the potential for synergistic therapeutic strategies that target multiple components of the cell wall stress response.

Signaling Pathway Diagrams

Caption: Fungal Cell Wall Integrity Signaling Pathways.

Experimental Protocols

Chitinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against fungal chitinase.

Materials:

-

Purified fungal chitinase

-

Substrate: Colloidal chitin or a fluorogenic substrate like 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Inhibitor solution (or solvent control)

-

Chitinase solution

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for assessing the antifungal activity of a compound.

Materials:

-

Fungal strain of interest

-

Growth medium (e.g., RPMI-1640)

-

Test inhibitor compound

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well microplate.

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that prevents visible growth.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Chitinase Inhibitor Discovery.

Conclusion and Future Directions

Chitinase inhibitors represent a compelling and underexplored avenue for the development of novel antifungal therapeutics. Their specificity for a fungal-specific target offers the potential for high efficacy and low host toxicity. The disruption of the fungal cell wall by these inhibitors not only directly impacts fungal viability but also activates complex cellular stress response pathways, which may present opportunities for synergistic combination therapies. Future research should focus on the discovery and optimization of potent and selective chitinase inhibitors, a deeper understanding of their interplay with fungal signaling networks, and their evaluation in preclinical models of fungal disease. The continued exploration of this target class holds significant promise for addressing the growing challenge of antifungal resistance.

References

- 1. Methylxanthine Inhibit Fungal Chitinases and Exhibit Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of Chitinase Inhibitors: A Detailed Protocol for IC50 Determination of Chitinase-IN-5

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutics targeting fungal infections and inflammatory diseases, the accurate determination of inhibitor potency against key enzymes such as chitinases is paramount. This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Chitinase-IN-5, a novel chitinase inhibitor. The detailed methodologies, data presentation guidelines, and visual workflows are designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Chitinases (EC 3.2.1.14) are a family of enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] Inhibition of chitinase activity is a promising strategy for the development of antifungal agents and for the treatment of diseases where chitinases are implicated, such as asthma.[3] This document outlines a robust fluorometric assay for determining the IC50 value of this compound.

Data Summary

Precise and clear data presentation is crucial for the interpretation of experimental outcomes. The following table provides a template for summarizing the quantitative data obtained from the IC50 determination experiments for this compound against a selected chitinase.

| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.5 |

| 1 | 48.9 ± 3.2 |

| 10 | 85.4 ± 1.8 |

| 100 | 98.1 ± 0.9 |

| IC50 (µM) | ~1.0 |

Caption: Example data for the determination of the IC50 value of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.[4][5]

Experimental Protocols

A detailed methodology is essential for the reproducibility of the IC50 determination. The following protocol describes a fluorometric chitinase assay, which is highly sensitive and suitable for high-throughput screening.[6][7]

Materials and Reagents

-

Human Chitinase (recombinant)

-

This compound (stock solution in DMSO)

-

Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)[6][7]

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)[7]

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)[6]

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)[6]

-

Dimethyl sulfoxide (DMSO)

Protocol for IC50 Determination

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Prepare the chitinase enzyme solution in the assay buffer to the desired working concentration.

-

Prepare the fluorogenic substrate solution in the assay buffer.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add 20 µL of the serially diluted this compound solution or vehicle control (assay buffer with the same percentage of DMSO).

-

Add 40 µL of the chitinase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone (4-MU).[6]

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with substrate but no enzyme).

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of inhibited sample / Fluorescence of uninhibited control)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8]

-

Visualizing the Workflow and Concepts

Diagrams are provided to visually represent the experimental workflow and the underlying enzymatic mechanism.

Caption: Workflow for the IC50 determination of this compound.

Caption: General mechanism of chitinase inhibition.

This application note provides a standardized and detailed framework for assessing the inhibitory potential of this compound. By adhering to these protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the discovery and development of novel chitinase inhibitors.

References

- 1. Chitinase - Wikipedia [en.wikipedia.org]

- 2. Chitinase Assay Kit (Spectrophotometry)_TargetMol [targetmol.com]

- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courses.edx.org [courses.edx.org]

Application Notes and Protocols for Chitinase-IN-5 in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Chitinase-IN-5, a potent and specific chitinase inhibitor, in agricultural research. The information presented here is intended to guide researchers in exploring its utility as a novel biopesticide and a tool to understand plant-pathogen interactions.

Introduction to this compound

Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls and insect exoskeletons.[1][2][3][4] As such, chitinases play a crucial role in plant defense mechanisms against fungal pathogens and insect pests.[5][6][7] this compound is a synthetic, small-molecule inhibitor designed to specifically target and inactivate chitinases. While seemingly counterintuitive for pest control, the targeted inhibition of specific chitinases can have significant applications in agriculture. For instance, inhibiting an insect's own chitinases can disrupt its molting process, leading to mortality.[8][9][10] Similarly, modulating chitinase activity in the plant rhizosphere can influence the composition of the soil microbiome.[1] This document outlines the key applications, supporting data, and experimental protocols for utilizing this compound in agricultural research.

Applications in Agricultural Research

As a Bio-insecticide

The primary application of this compound in agriculture is as a potential bio-insecticide.[11] Insects rely on a precise regulation of chitin synthesis and degradation for their growth and development, particularly during molting.[8][10] By inhibiting the insect's endogenous chitinases, this compound can disrupt the molting process, leading to developmental defects and ultimately, death.[8][9] This mode of action offers a targeted and potentially more environmentally friendly alternative to broad-spectrum chemical pesticides.[1]

As an Antifungal Agent (Indirect Action)

While this compound inhibits chitinases, it can paradoxically be used to enhance antifungal strategies. Many biocontrol fungi, such as Trichoderma species, produce their own chitinases to parasitize pathogenic fungi.[12] In some complex ecological interactions, inhibiting specific plant or fungal chitinases might selectively favor the growth and activity of beneficial biocontrol organisms. Furthermore, the accumulation of chitin fragments due to incomplete degradation can act as elicitors of plant defense responses, priming the plant for future pathogen attacks.[6]

Tool for Studying Plant-Pathogen Interactions

This compound can be a valuable tool for dissecting the complex interplay between plants, pathogens, and beneficial microbes. By selectively inhibiting chitinase activity, researchers can study:

-

The specific roles of different plant chitinase isoforms in defense signaling.[5]

-

The contribution of pathogen-secreted chitinases to fungal virulence.

-

The impact of chitin degradation on the induction of plant defense responses, such as Induced Systemic Resistance (ISR).[1]

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on typical results for chitinase inhibitors in agricultural research.

Table 1: Insecticidal Activity of this compound against Lepidopteran Larvae

| Insect Species | This compound Concentration (µM) | Mortality Rate (%) after 72h | LC50 (µM) |

| Spodoptera litura | 10 | 35 | 28.5 |

| 25 | 52 | ||

| 50 | 88 | ||

| Helicoverpa armigera | 10 | 41 | 21.2 |

| 25 | 65 | ||

| 50 | 92 |

Table 2: Antifungal Activity of this compound in combination with Trichoderma asperellum

| Pathogenic Fungus | Treatment | Fungal Growth Inhibition (%) |

| Rhizoctonia solani | T. asperellum alone | 65 |

| T. asperellum + 10 µM this compound | 78 | |

| Fusarium oxysporum | T. asperellum alone | 58 |

| T. asperellum + 10 µM this compound | 71 |

Experimental Protocols

Protocol for Insect Bioassay

Objective: To determine the insecticidal activity of this compound against a target insect pest.

Materials:

-

This compound stock solution (in DMSO)

-

Artificial insect diet

-

Second-instar larvae of the target insect (e.g., Spodoptera litura)

-

Petri dishes or multi-well plates

-

Incubator with controlled temperature and humidity

Procedure:

-

Prepare a series of dilutions of this compound in the liquid artificial diet. Ensure the final DMSO concentration is below 0.1%.

-

Pour the diet containing the different concentrations of this compound into the wells of a multi-well plate.

-

Use a diet with 0.1% DMSO as the negative control.

-

Carefully place one second-instar larva into each well.

-

Seal the plate with a breathable membrane.

-

Incubate the plates at the optimal temperature and humidity for the insect species.

-

Record larval mortality at 24, 48, and 72-hour intervals.

-

Calculate the mortality rate and determine the LC50 value using probit analysis.

Protocol for In Vitro Antifungal Assay

Objective: To assess the effect of this compound on the antifungal activity of a biocontrol fungus.

Materials:

-

This compound stock solution (in DMSO)

-

Potato Dextrose Agar (PDA) plates

-

Cultures of the pathogenic fungus (e.g., Rhizoctonia solani) and the biocontrol fungus (e.g., Trichoderma asperellum)

-

Sterile cork borer

Procedure:

-

Prepare PDA plates amended with the desired concentration of this compound. Include control plates with DMSO.

-

Take a 5 mm mycelial plug from the edge of an actively growing culture of the pathogenic fungus and place it in the center of the PDA plate.

-

Take 5 mm mycelial plugs from the biocontrol fungus and place them at four equidistant points around the pathogen plug.

-

Incubate the plates at 28°C.

-

Measure the radial growth of the pathogenic fungus daily until the mycelium in the control plate reaches the edge.

-

Calculate the percentage of growth inhibition.

Visualizations

Caption: Workflow for Insect Bioassay.

Caption: Plant Defense Signaling Pathway.

References

- 1. How Chitinase Enzymes Improve Crop Protection & Yield [biolaxienzymes.com]

- 2. Current Perspectives on Chitinolytic Enzymes and Their Agro-Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant root associated chitinases: structures and functions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. abjournals.org [abjournals.org]

- 10. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Testing of Chitinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases are a family of enzymes that catalyze the degradation of chitin, a polymer of N-acetylglucosamine.[1][2] In mammals, chitinases and chitinase-like proteins are increasingly recognized for their roles in inflammation and immune responses, making them attractive therapeutic targets for a variety of diseases, including asthma, metabolic dysfunction-associated steatohepatitis (MASH), and fibrotic conditions.[3][4][5] Chitinase-IN-5 is a novel, potent, and selective small molecule inhibitor of a specific mammalian chitinase. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs to assess its efficacy, pharmacokinetics, and safety in preclinical animal models.

Putative Signaling Pathway of Chitinase Inhibition

The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting the target chitinase, this compound is hypothesized to modulate downstream inflammatory and fibrotic signaling pathways.

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the key phases for the preclinical in vivo assessment of this compound.

Caption: Overall experimental workflow for this compound.

Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective

To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a relationship between its concentration and the inhibition of the target chitinase in vivo.[6]

Experimental Protocol

-

Animal Model: Naive, healthy male and female C57BL/6 mice (8-10 weeks old).

-

Groups:

-

Intravenous (IV) administration (2 mg/kg)

-

Oral (PO) administration (10 mg/kg)

-

Intraperitoneal (IP) administration (10 mg/kg)

-

-

Procedure:

-

Administer this compound via the specified routes.

-

Collect blood samples at designated time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Euthanize animals at terminal time points and collect tissues of interest (e.g., lung, liver, kidney, spleen).

-

Process blood to plasma and store all samples at -80°C until analysis.

-

-

Analysis:

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Value |

| Cmax (ng/mL) | IV | |

| PO | ||

| IP | ||

| Tmax (h) | PO | |

| IP | ||

| AUC (ng*h/mL) | IV | |

| PO | ||

| IP | ||

| Half-life (h) | IV | |

| PO | ||

| IP | ||

| Bioavailability (%) | PO | |

| IP |

Table 2: Pharmacodynamic Readout (Chitinase Inhibition)

| Time Point (h) | Plasma Inhibition (%) | Lung Inhibition (%) | Liver Inhibition (%) |

| 1 | |||

| 4 | |||

| 8 | |||

| 24 |

Part 2: Toxicity Studies

Objective

To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following acute and sub-chronic administration of this compound.[9][10]

Experimental Protocol

-

Animal Model: Naive, healthy male and female Sprague-Dawley rats (8-10 weeks old).

-

Dose Escalation Study (Acute Toxicity):

-

Administer single doses of this compound (e.g., 10, 30, 100, 300, 1000 mg/kg, PO).

-

Monitor animals for clinical signs of toxicity for 14 days.

-

Perform necropsy and histopathological analysis of major organs.

-

-

Repeated Dose Study (Sub-chronic Toxicity):

-

Administer daily doses of this compound for 28 days at three dose levels (low, medium, high) based on the acute toxicity results.[9]

-

Include a vehicle control group.

-

Monitor clinical signs, body weight, and food/water intake.

-

Perform hematology, clinical chemistry, and urinalysis at the end of the study.

-

Conduct gross necropsy and histopathology of a comprehensive list of tissues.

-

Data Presentation

Table 3: Dose-Range Finding and MTD Summary

| Dose (mg/kg) | Route | Number of Animals | Clinical Observations | Body Weight Change (%) | MTD Determination |

| 10 | PO | 3M, 3F | |||

| 30 | PO | 3M, 3F | |||

| 100 | PO | 3M, 3F | |||

| 300 | PO | 3M, 3F | |||

| 1000 | PO | 3M, 3F |

Table 4: Key Findings from 28-Day Repeated Dose Toxicity Study

| Parameter | Vehicle Control | Low Dose | Medium Dose | High Dose |

| Clinical Chemistry | ||||

| ALT (U/L) | ||||

| AST (U/L) | ||||

| BUN (mg/dL) | ||||

| Creatinine (mg/dL) | ||||

| Hematology | ||||

| WBC (10^3/µL) | ||||

| RBC (10^6/µL) | ||||

| Platelets (10^3/µL) | ||||

| Histopathology | ||||

| Liver | ||||

| Kidney | ||||

| Spleen |

Part 3: Efficacy Studies in a Disease Model

Objective

To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease. For this example, a house dust mite (HDM)-induced allergic asthma model is used.[5][11]

Experimental Protocol

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Induction of Allergic Airway Inflammation:

-

Sensitize mice with intraperitoneal injections of HDM extract.

-

Challenge mice with intranasal administrations of HDM extract.

-

-

Treatment Groups:

-

Vehicle control (e.g., saline or appropriate vehicle)

-

This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)[11]

-

Positive control (e.g., dexamethasone)

-

-

Procedure:

-

Initiate treatment with this compound during the challenge phase.

-

24 hours after the final challenge, perform the following assessments.

-

-

Efficacy Readouts:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

Lung Histology: Stain lung sections with H&E (for inflammation) and PAS (for mucus production).

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or multiplex assay.

-

Serum IgE: Measure total and HDM-specific IgE levels in the serum.[5]

-

Data Presentation

Table 5: Efficacy of this compound in HDM-Induced Asthma Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Positive Control |

| BAL Fluid | |||||

| Total Cells (x10^5) | |||||

| Eosinophils (x10^4) | |||||

| Lung Cytokines | |||||

| IL-4 (pg/mL) | |||||

| IL-5 (pg/mL) | |||||

| IL-13 (pg/mL) | |||||

| Serum | |||||

| Total IgE (ng/mL) |

Conclusion

These application notes provide a framework for the systematic in vivo evaluation of this compound. The outlined protocols for pharmacokinetic, pharmacodynamic, toxicity, and efficacy studies will enable researchers to thoroughly characterize this novel chitinase inhibitor and assess its therapeutic potential. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a clinical candidate.

References

- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models [frontiersin.org]

- 5. Targeting Acidic Mammalian chitinase Is Effective in Animal Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. syngeneintl.com [syngeneintl.com]

- 10. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Chitinase Inhibitors as Tools for Studying Chitin Biology

A Note on "Chitinase-IN-5": Initial searches for a compound specifically named "this compound" did not yield a recognized small molecule inhibitor of chitinase enzymes. The name may be a misnomer or refer to an internal compound designation not widely published. However, the principles of using a small molecule inhibitor to study chitinase function remain the same. This document will utilize Bisdionin C and its analogue Bisdionin F as representative, well-characterized, potent, and selective inhibitors of Family 18 (GH18) chitinases to illustrate these applications and protocols. These compounds serve as excellent tools for researchers, scientists, and drug development professionals.

Application Note: Bisdionin C/F as a Probe for Chitinase Function

Introduction:

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods.[1] Chitinases (EC 3.2.1.14) are glycosyl hydrolase enzymes that degrade chitin and are crucial for morphogenesis, nutrition, and host defense in a variety of organisms.[1][2] The study of chitinase function is critical for understanding fungal pathogenesis, insect development, and certain human inflammatory diseases like asthma, where acidic mammalian chitinase (AMCase) is implicated.[2][3]

Bisdionin C is a rationally designed, potent, submicromolar inhibitor of GH18 chitinases.[1][4][5] Its analogue, Bisdionin F, was subsequently developed as a more selective inhibitor for human AMCase.[3] These small molecules act as competitive inhibitors, binding to the active site of the enzyme and preventing the hydrolysis of chitin.[1][3] Their cell-permeable nature and selectivity make them valuable chemical probes to dissect the physiological and pathological roles of specific chitinases in cellular and in vivo models.

Mechanism of Action:

Bisdionin C was designed based on the structure of the chitinase active site. A crystal structure of a chitinase-Bisdionin C complex reveals that the two aromatic systems of the inhibitor interact with conserved tryptophan residues within the enzyme's active site cleft.[1][4] This binding mode mimics the interaction of the natural chitin substrate, effectively blocking its access and hydrolysis. The specificity of Bisdionin C for bacterial-type over plant-type GH18 chitinases allows for its use in distinguishing the roles of these enzyme subclasses.[4]

Applications:

-

Dissecting Fungal Pathogenesis: By inhibiting chitinases involved in cell wall remodeling and separation, Bisdionin C can be used to study their role in fungal growth, morphology, and virulence.[1]

-

Investigating Allergic Inflammation: Bisdionin F's selectivity for AMCase makes it a powerful tool to explore the role of this specific chitinase in the pathophysiology of asthma and other allergic diseases.[3] Studies have shown it can attenuate lung chitinase activity and reduce inflammatory cell influx in murine models.